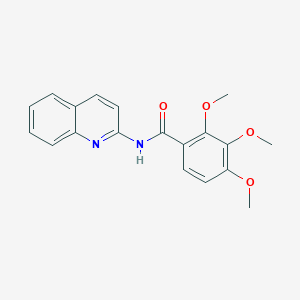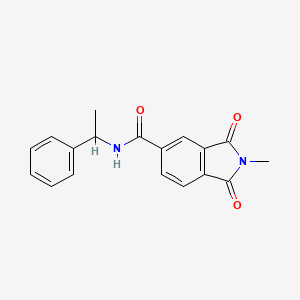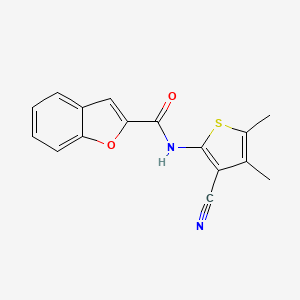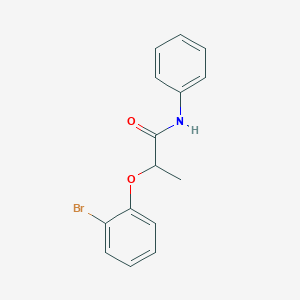![molecular formula C20H18N2O4 B4402987 N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4402987.png)
N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide
Descripción general
Descripción
N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide, also known as MAFP, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that bind to cannabinoid receptors and play a role in various physiological processes. MAFP has been widely used in scientific research to study the role of endocannabinoids in different biological systems.
Mecanismo De Acción
N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide works by irreversibly inhibiting FAAH, which is responsible for the breakdown of endocannabinoids. This leads to increased levels of endocannabinoids, which can then bind to cannabinoid receptors and activate various signaling pathways. The exact mechanism of action of this compound is still being studied, but it is thought to involve covalent binding to the active site of FAAH.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of endocannabinoids in the brain and peripheral tissues, leading to activation of cannabinoid receptors and modulation of various biological processes. This compound has been shown to have analgesic, anxiolytic, anti-inflammatory, and other effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide has several advantages as a research tool. It is a potent and selective inhibitor of FAAH, which allows for precise modulation of endocannabinoid levels. It has been widely used in animal models and has been shown to have minimal toxicity and side effects. However, this compound also has some limitations. It is an irreversible inhibitor of FAAH, which can lead to long-lasting effects on endocannabinoid levels. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide. One area of interest is the role of endocannabinoids in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects in animal models, and further research could lead to the development of new treatments for these diseases. Another area of interest is the role of endocannabinoids in the regulation of appetite and metabolism. This compound has been shown to have effects on food intake and body weight in animal models, and further research could lead to the development of new treatments for obesity and related metabolic disorders.
Aplicaciones Científicas De Investigación
N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide has been used extensively in scientific research to study the role of endocannabinoids in various physiological processes. It has been shown to inhibit FAAH activity in vitro and in vivo, leading to increased levels of endocannabinoids and activation of cannabinoid receptors. This has allowed researchers to investigate the role of endocannabinoids in pain, anxiety, inflammation, and other biological processes.
Propiedades
IUPAC Name |
N-[4-[(2-methoxy-3-methylbenzoyl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-5-3-6-16(18(13)25-2)19(23)21-14-8-10-15(11-9-14)22-20(24)17-7-4-12-26-17/h3-12H,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQRJQDRQLZVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4402911.png)


![N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4402945.png)


![3,5-bis[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B4402967.png)
![1-[3-(2-benzylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4402973.png)
![N-{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B4402981.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4402993.png)
![1-{3-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4403001.png)


